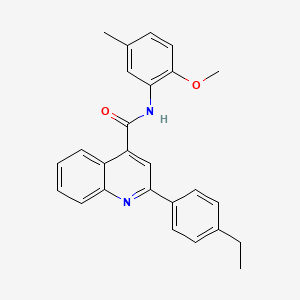![molecular formula C21H23N3O4S2 B3518953 N-(2,4-dimethoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3518953.png)
N-(2,4-dimethoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Übersicht
Beschreibung
“N-(2,4-dimethoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” is a complex organic compound that features a combination of aromatic, thienopyrimidine, and acetamide moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,4-dimethoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” would likely involve multiple steps, including:
Formation of the thienopyrimidine core: This could be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the dimethoxyphenyl group: This might involve a nucleophilic substitution reaction.
Attachment of the acetamide group: This could be done through an amide coupling reaction.
Industrial Production Methods
Industrial production methods would need to be optimized for yield and purity, potentially involving:
Catalysts: To increase reaction rates.
Solvents: To dissolve reactants and control reaction conditions.
Purification techniques: Such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Potentially affecting the thienopyrimidine or phenyl rings.
Reduction: Possibly reducing the carbonyl group in the acetamide moiety.
Substitution: Particularly nucleophilic or electrophilic aromatic substitution on the phenyl ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nitro groups under acidic or basic conditions.
Major Products
The major products would depend on the specific reactions, but could include:
Oxidized derivatives: With additional oxygen-containing functional groups.
Reduced derivatives: With fewer double bonds or carbonyl groups.
Substituted derivatives: With new functional groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of novel compounds: As a building block for more complex molecules.
Study of reaction mechanisms: To understand how different functional groups interact.
Biology
Potential bioactivity: Screening for antibacterial, antifungal, or anticancer properties.
Biochemical studies: Investigating interactions with enzymes or receptors.
Medicine
Drug development: Exploring its potential as a therapeutic agent.
Pharmacokinetics: Studying its absorption, distribution, metabolism, and excretion.
Industry
Material science: Potential use in the development of new materials.
Agriculture: Possible applications as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action would depend on its biological target. For example:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thienopyrimidines: Compounds with similar core structures.
Acetamides: Compounds with similar functional groups.
Uniqueness
Structural complexity: The combination of multiple functional groups and rings.
Potential bioactivity: Unique interactions with biological targets due to its structure.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-6-9-24-20(26)18-12(2)13(3)30-19(18)23-21(24)29-11-17(25)22-15-8-7-14(27-4)10-16(15)28-5/h6-8,10H,1,9,11H2,2-5H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVWNTLHKYYNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(methylsulfanyl)phenyl]glycinamide](/img/structure/B3518871.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-[2-(methylsulfanyl)phenyl]glycinamide](/img/structure/B3518883.png)
![N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B3518888.png)


![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3518898.png)
![2-[2-bromo-6-ethoxy-4-[(E)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B3518906.png)
![4-BROMO-N-[4-(DIETHYLAMINO)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B3518909.png)
![2-(1,3-benzoxazol-2-ylthio)-1-[4-(4-nitrophenoxy)phenyl]ethanone](/img/structure/B3518913.png)
![N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B3518918.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B3518922.png)
![N-[2,5-dimethoxy-4-(propionylamino)phenyl]benzamide](/img/structure/B3518936.png)
![3-({4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy}methyl)benzoic acid](/img/structure/B3518947.png)
![2,6-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B3518969.png)
